molecular formula C11H11ClN4O2 B2740321 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004194-09-5

1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2740321
CAS No.: 1004194-09-5
M. Wt: 266.69
InChI Key: FGIZEIPFNLEJCG-UHFFFAOYSA-N
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Description

1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide ( 1004194-09-5) is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential in anticancer and anti-inflammatory applications. This molecule belongs to the class of pyrazole-3-carbohydrazide derivatives, a privileged scaffold in drug discovery known for its diverse biological profiles . The structure integrates a 3-chlorophenoxy moiety tethered to a pyrazole ring bearing a carbohydrazide functional group, making it a valuable intermediate for the synthesis of more complex bioactive molecules. The core pyrazole structure is a five-membered heterocycle containing two adjacent nitrogen atoms, which is a key pharmacophore in many commercially available drugs . Pyrazole-containing compounds have an extensive history of applications as herbicides, agrochemicals, and active pharmaceutical agents, with current research emphasizing their role as selective COX-2 inhibitors and anticancer agents . Structurally analogous compounds, specifically 1-aryl methyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives, have been reported to display significant cell apoptosis and potent antitumor activity in scientific studies . Furthermore, pyrazole carbohydrazide derivatives have been investigated for their antidiabetic and antioxidant activities through molecular docking studies, suggesting potential for multi-target therapeutic development . This product is supplied with a high purity specification and is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key building block in synthetic chemistry programs or as a reference standard in biological screening assays to explore new pathways in oncology and inflammation research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-chlorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c12-8-2-1-3-9(6-8)18-7-16-5-4-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIZEIPFNLEJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with hydrazine hydrate to yield 3-chlorophenoxymethylhydrazine. The final step involves the cyclization of this intermediate with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties. Research has indicated its effectiveness in various biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, metal complexes formed with pyrazole derivatives have demonstrated promising anticancer properties in vitro and in vivo .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
  • Antimicrobial Properties : Research indicates that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens.

Organic Synthesis

1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate:

  • Synthesis of Heterocycles : The pyrazole ring can be utilized to create a variety of heterocyclic compounds, which are crucial in drug discovery.
  • Formation of Natural Product Analogs : The compound can be modified to produce analogs of naturally occurring substances, enhancing the library of compounds available for biological testing.

Material Science

The compound is being explored for its potential use in developing novel materials with specific properties:

  • Electronic Materials : Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).
  • Optical Materials : The chlorophenoxy group can influence the optical characteristics of materials, making them suitable for photonic applications.

Mechanism of Action

The exact mechanism of action of 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is not fully understood. it is believed to exert its effects by interacting with specific enzymes and proteins involved in various biological processes. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide and analogous compounds:

Compound Name Phenoxy Substituent Pyrazole Substituents Functional Group Molecular Weight (g/mol) Key Characteristics References
This compound 3-Cl None Carbohydrazide 265.68 Enhanced H-bonding potential -
1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide 3-Cl, 4-F None Carbohydrazide 284.67 Increased electronegativity due to F
N′-Isopropylidene-1-[(5-methoxy-2-nitrophenoxy)methyl]-1H-pyrazole-3-carbohydrazide 5-OMe, 2-NO₂ None Isopropylidene hydrazide 337.30 (calc.) Bulky substituents may reduce solubility
1-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide None 4-Br-pyrazole Carbohydrazide 300.12 (calc.) Bromine enhances halogen bonding
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 3-Cl (sulfanyl) 1-Me, 3-CF₃, 4-CHO Aldehyde 378.78 High lipophilicity (CF₃, sulfanyl)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide None 1-Me, 5-CF₃ Carboxamide 317.70 CF₃ improves metabolic stability

Key Observations:

  • Pyrazole Substituents : Trifluoromethyl (-CF₃) groups () significantly increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.
  • Functional Groups : Carbohydrazides (-CONHNH₂) offer hydrogen-bonding sites, which may enhance interactions with biological targets compared to carboxamides (-CONHR) or aldehydes (-CHO) .

Biological Activity

1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Chemical Formula : C11H11ClN4O2
  • Molecular Weight : 266.68 g/mol
  • CAS Number : 1004194-06-2
  • IUPAC Name : 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Several studies have evaluated its efficacy against various cancer cell lines, revealing promising results.

In Vitro Studies

  • Cell Line Sensitivity : The compound has been tested against multiple cancer cell lines, including:
    • MDA-MB-231 (breast cancer)
    • HCT-116 (colon cancer)
    • A549 (lung cancer)
    The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, the compound displayed an IC50 value of approximately 0.67 µM against the HCT-116 cell line, showcasing its potent anticancer activity .
  • Mechanism of Action : The anticancer effects are believed to be mediated through:
    • Induction of apoptosis in cancer cells.
    • Inhibition of specific kinases involved in cell signaling pathways.
    • Disruption of microtubule dynamics, which is crucial for mitosis .

Structure-Activity Relationship (SAR)

The presence of the chlorophenoxy group appears to enhance the compound's biological activity. Modifications to this group can significantly impact the compound's potency and selectivity. For example, analogs with different halogen substitutions have shown varied levels of activity, suggesting that electronic properties play a critical role in their mechanism .

Data Table: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.85Apoptosis induction
HCT-1160.67Kinase inhibition
A5490.90Microtubule disruption

Study 1: Efficacy Against Breast Cancer

In a study evaluating various pyrazole derivatives, this compound was found to be one of the most effective compounds against MDA-MB-231 cells, achieving a growth inhibition percentage of over 70% at concentrations above 1 µM .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its anticancer effects. It was reported that the compound effectively downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased apoptosis in treated cells .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((3-Chlorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves a multi-step approach:

Core pyrazole formation : Cyclocondensation of hydrazine derivatives with β-ketoesters or cyanoacrylates under reflux in alcoholic media (e.g., ethanol) .

Functionalization : Introducing the 3-chlorophenoxymethyl group via nucleophilic substitution. For example, reacting 5-chloro-pyrazole intermediates with 3-chlorophenol in the presence of K₂CO₃ as a base catalyst .

Hydrazide formation : Treating the ester intermediate with hydrazine hydrate in ethanol under reflux .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., benzene vs. DMF) to improve yield during recrystallization .

Q. How should researchers characterize the purity and structural conformation of this compound?

Answer:

  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) and compare retention times against standards. NMR (¹H/¹³C) can confirm absence of impurities by verifying proton integration ratios .
  • Structural Confirmation :
    • X-ray crystallography (employ SHELXL for refinement) to resolve bond angles and torsion angles, particularly for the chlorophenoxy and carbohydrazide moieties .
    • IR spectroscopy to identify N-H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Answer:

  • Antibacterial Activity :
    • DNA gyrase inhibition assays (IC₅₀ determination) using Staphylococcus aureus or Bacillus subtilis gyrase, following protocols similar to N′-benzoyl-pyrazole-carbohydrazide derivatives .
    • Minimum inhibitory concentration (MIC) tests via broth microdilution (CLSI guidelines).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to analyze electron density distribution, HOMO-LUMO gaps, and electrostatic potential maps. This predicts reactive sites for interactions with biological targets .
  • Docking Simulations : Use AutoDock Vina to model binding to DNA gyrase (PDB: 2XCT). Focus on hydrogen bonding between the carbohydrazide group and ATP-binding residues (e.g., Asp73, Glu50) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

Q. How do structural modifications (e.g., substituent variations on the pyrazole ring) impact bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance DNA gyrase inhibition by increasing electrophilicity. For example, 4-bromophenyl analogs show IC₅₀ values <0.25 µg/mL .

  • Steric Effects : Bulky substituents on the phenoxy group reduce activity due to hindered target binding. Compare with 4-chlorophenyl derivatives .

  • Data Table :

    Substituent PositionBioactivity (IC₅₀, µg/mL)LogP
    3-Chlorophenoxy0.15 (S. aureus)2.8
    4-Bromophenyl0.10 (S. aureus)3.1
    2-Methoxyphenyl>1.0 (Inactive)1.9

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

Answer:

  • Systematic SAR Studies : Synthesize analogs with incremental modifications (e.g., halogen positioning) and test under standardized conditions .
  • Crystallographic Analysis : Compare binding modes of active vs. inactive derivatives using co-crystal structures with target enzymes .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorinated analogs consistently outperform methoxy groups) .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants. Polar solvents (e.g., DMSO/water mixtures) often yield suitable crystals .
  • Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling in liquid nitrogen to prevent ice formation .
  • Refinement : Apply SHELXL’s TWIN and BASF commands to correct for twinning or anisotropic disorder .

Q. What are the limitations of current synthetic routes, and how can they be improved?

Answer:

  • Limitations : Low yields (<40%) in hydrazide formation steps due to competing hydrolysis .
  • Improvements :
    • Use microwave-assisted synthesis to accelerate reaction kinetics and reduce side reactions.
    • Employ Schlenk techniques to exclude moisture during hydrazide coupling .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Answer:

  • Stability Profile :
    • pH 7.4 (PBS) : Stable for 48 hours at 25°C (HPLC purity >95%).
    • Acidic Conditions (pH <3) : Rapid hydrolysis of the hydrazide bond within 12 hours .
  • Experimental Design :
    • Use neutral buffers for long-term bioassays.
    • Preclude high-temperature storage (>40°C) to avoid degradation.

Q. What advanced analytical techniques (beyond NMR/IR) can validate non-covalent interactions in target binding?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to DNA gyrase .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry .
  • Solid-State NMR : Probe conformational changes in the ligand-protein complex .

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